An In-depth Technical Guide to 3-Chloro-2-hydroxymethylphenylboronic acid
An In-depth Technical Guide to 3-Chloro-2-hydroxymethylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
The landscape of modern synthetic chemistry is continually shaped by the emergence of versatile building blocks that enable the construction of complex molecular architectures. Arylboronic acids, in particular, have risen to prominence as indispensable reagents, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This guide focuses on a specific, yet highly promising member of this class: 3-Chloro-2-hydroxymethylphenylboronic acid. Its unique substitution pattern—featuring a chloro group, a hydroxymethyl moiety, and a boronic acid function on a phenyl ring—presents a confluence of reactivity and functionality that is of significant interest to medicinal chemists and materials scientists. The strategic placement of these groups offers multiple avenues for synthetic diversification, making it a valuable intermediate in the quest for novel pharmaceuticals and advanced organic electronic materials. This document serves as a comprehensive technical resource, consolidating available data and providing expert insights into the chemical properties and synthetic utility of this important molecule.
Molecular Profile and Physicochemical Properties
3-Chloro-2-hydroxymethylphenylboronic acid is a trifunctional aromatic compound that presents as a solid at room temperature. The interplay of its constituent functional groups dictates its physical and chemical behavior.
Structural and General Data
| Property | Value | Source |
| CAS Number | 951655-50-8 | [1][2] |
| Molecular Formula | C₆H₆BClO₃ | [1][2] |
| Molecular Weight | 172.37 g/mol | [1][2] |
| Purity (typical) | >95-98% | [3] |
| Appearance | Off-white to white powder/crystal | [4] |
Physicochemical Characteristics
Experimental data for the physicochemical properties of 3-Chloro-2-hydroxymethylphenylboronic acid are not extensively reported in the literature. However, we can infer some characteristics based on its structure and data from analogous compounds.
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Melting Point: The melting point of boronic acids is influenced by intermolecular hydrogen bonding and crystal packing. For the related compound, 3-(Hydroxymethyl)phenylboronic acid, the melting point is in the range of 95-99 °C[4]. The presence of the chloro group in the title compound may influence crystal lattice energy, and thus the melting point could differ.
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Solubility: The boronic acid and hydroxymethyl groups are capable of hydrogen bonding, suggesting potential solubility in polar organic solvents such as methanol, ethanol, DMSO, and DMF. The presence of the aromatic ring and the chloro group imparts some nonpolar character, which may allow for limited solubility in less polar solvents like THF or ethyl acetate. Its solubility in water is expected to be limited but may be enhanced at higher pH due to the formation of the boronate anion.
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Stability: Phenylboronic acids are generally stable solids that can be stored at room temperature, preferably in a dry environment, as they can undergo dehydration to form cyclic anhydrides (boroxines). It is recommended to store 3-Chloro-2-hydroxymethylphenylboronic acid under an inert atmosphere at 2-8°C for long-term stability[2].
Synthesis and Handling
Proposed Synthetic Route
A potential starting material is 1-chloro-2-(methoxymethyl)benzene. The methoxymethyl (MOM) group serves as a protecting group for the hydroxymethyl functionality. The synthesis could proceed as follows:
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Directed ortho-Metalation: The MOM-protected starting material is treated with a strong base, such as n-butyllithium, at low temperature (-78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF). The MOM group directs the deprotonation to the adjacent ortho position (C3).
-
Borylation: The resulting aryllithium intermediate is then quenched with a trialkyl borate, typically trimethyl borate or triisopropyl borate, to form the corresponding boronate ester.
-
Hydrolysis/Deprotection: Acidic workup with an aqueous acid (e.g., HCl) simultaneously hydrolyzes the boronate ester to the boronic acid and cleaves the MOM protecting group to reveal the hydroxymethyl functionality.
Handling and Safety
Based on available safety data for this and similar compounds, 3-Chloro-2-hydroxymethylphenylboronic acid should be handled with appropriate precautions.
Hazard Identification: [2]
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Recommended Precautions: [2]
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Reactivity and Applications in Synthesis
The synthetic utility of 3-Chloro-2-hydroxymethylphenylboronic acid stems from its three distinct functional groups, which can be manipulated selectively or in concert to build molecular complexity.
The Suzuki-Miyaura Cross-Coupling Reaction
The boronic acid moiety is the primary site of reactivity for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds with high efficiency and functional group tolerance[5].
Mechanism Overview: The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three key steps:[6]
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Oxidative Addition: A Pd(0) catalyst inserts into the carbon-halide bond of an aryl or vinyl halide, forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide. The base activates the boronic acid, facilitating this step.
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Reductive Elimination: The two organic fragments on the palladium complex couple, forming a new carbon-carbon bond and regenerating the Pd(0) catalyst.
General Protocol for Suzuki-Miyaura Coupling
While a specific protocol for 3-Chloro-2-hydroxymethylphenylboronic acid is not documented, the following general procedure can serve as a starting point for optimization.
Materials:
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Aryl halide (Ar-X, 1.0 eq)
-
3-Chloro-2-hydroxymethylphenylboronic acid (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 eq)
-
Solvent system (e.g., Toluene/EtOH/H₂O, Dioxane/H₂O, DMF)
Procedure:
-
To a reaction vessel, add the aryl halide, 3-Chloro-2-hydroxymethylphenylboronic acid, and the base.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system, followed by the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution in vacuo and purify the crude product by column chromatography.
Orthogonal Reactivity and Further Functionalization
The chloro and hydroxymethyl groups on the phenyl ring offer opportunities for sequential or orthogonal synthetic transformations.
-
The Chloro Group: The chlorine atom can also participate in cross-coupling reactions, though typically under more forcing conditions than a bromide or iodide. This allows for selective Suzuki-Miyaura coupling at the boronic acid site, followed by a subsequent coupling reaction at the chloro position.
-
The Hydroxymethyl Group: The primary alcohol of the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, or it can be converted to other functional groups through esterification, etherification, or substitution reactions. This functional handle is particularly valuable in drug discovery for modulating polarity and introducing new pharmacophoric elements[7].
Applications in Drug Discovery and Materials Science
Boronic acids are increasingly recognized for their significant potential in medicinal chemistry and materials science.
Pharmaceutical Intermediate
The structural motifs present in 3-Chloro-2-hydroxymethylphenylboronic acid are found in various biologically active molecules. Its ability to participate in Suzuki-Miyaura coupling makes it a valuable building block for the synthesis of complex drug candidates[8]. The hydroxymethyl group can serve as a key interaction point with biological targets or as a site for further molecular elaboration to optimize pharmacokinetic properties. While specific examples utilizing this exact molecule are sparse in public literature, the broader class of substituted phenylboronic acids is integral to the synthesis of numerous approved drugs and clinical candidates.
Organic Light-Emitting Diodes (OLEDs)
In materials science, arylboronic acids are crucial intermediates for the synthesis of conjugated organic molecules used in OLEDs[9]. The Suzuki-Miyaura reaction is a preferred method for constructing the carbon-carbon bonds that form the backbones of these materials[10]. The chloro and hydroxymethyl substituents on 3-Chloro-2-hydroxymethylphenylboronic acid can be used to tune the electronic properties (e.g., HOMO/LUMO levels) and physical properties (e.g., solubility, morphology) of the resulting organic semiconductors.
Conclusion
3-Chloro-2-hydroxymethylphenylboronic acid is a promising, albeit not extensively characterized, synthetic building block. Its trifunctional nature provides a rich platform for the construction of complex organic molecules. While a lack of comprehensive experimental data necessitates a degree of predictive analysis based on related structures, the fundamental reactivity of its constituent functional groups is well-understood. As a versatile intermediate for Suzuki-Miyaura cross-coupling and other transformations, this compound holds significant potential for advancing research in drug discovery and materials science. Further investigation into its specific properties and reactivity is warranted and will undoubtedly expand its application in these cutting-edge fields.
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Kaczmarczyk, G., & Pluta, K. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2229–2237. [Link]
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MDPI. (n.d.). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Retrieved from [Link]
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Schmidt, J., & Spletstoser, J. T. (2021). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Organic Letters, 23(15), 5874–5878. [Link]
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